

An In-depth Technical Guide to the ACVR1 Patent and Intellectual Property Landscape

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALC67

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape surrounding the Activin A receptor type I (ACVR1), also known as ALK2. This document delves into the signaling pathways, key experimental protocols, and the patent landscape for this critical therapeutic target.

Quantitative Data Summary

The following tables summarize key quantitative data related to ACVR1 patents and inhibitors. This data is essential for understanding the competitive landscape and identifying opportunities for innovation.

Table 1: Representative ACVR1 Inhibitors and Patent Information

Compound/Inhibitor	Patent Number/Applicant	Target	Indication	Key Findings
LDN-193189	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Promotes remyelination and prevents/ameliorates demyelination.[1]
K02288	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
LDN-214117	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
LDN-213844	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
M4K2009	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
Anti-ACVR1 Antibodies	US20210253716 [2]	ACVR1	Diseases associated with ACVR1	Monoclonal antibodies that inhibit ACVR1-mediated BMP signal transduction.[2]
ACVR1-Fc Fusion Protein	WO2017032216 A1[3]	ACVR1 Ligands	Not Specified	A fusion protein for potentially modulating ACVR1 activity. [3]

Table 2: ACVR1 Mutations and Associated Diseases

Mutation	Associated Disease	Patent Reference
R206H	Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG)	US11040038B2[4]
R258G	Not Specified	US11040038B2[4]
G328V	Not Specified	US11040038B2[4]

Experimental Protocols

Understanding the methodologies used to study ACVR1 is crucial for interpreting existing data and designing new experiments. Below are detailed protocols for key experiments cited in the literature.

1. Western Blotting for Phospho-Smad1/5/8

- Objective: To detect the activation of the downstream BMP signaling pathway by measuring the phosphorylation of Smad1/5/8.
- Methodology:
 - Cells are treated with appropriate ligands (e.g., BMP4, Activin A) or inhibitors for a specified time.[5]
 - Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[6]
 - Protein concentration is determined using a BCA assay.[6]
 - Equal amounts of protein are separated by SDS-PAGE on a 4%–12% Novex WedgeWell gel and transferred to a PVDF membrane.[6]

- The membrane is blocked with a blocking buffer (e.g., Superblock) for 3 hours at room temperature.[6]
- The membrane is incubated overnight at 4°C with a primary antibody against phospho-Smad1/5/8 (e.g., clone 41D10 from Cell Signaling Technology) at a 1:1000 dilution.[6] An antibody against a housekeeping protein like β -actin is used as a loading control.[6]
- The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody for 3 hours at room temperature.[6]
- The signal is detected using an ECL substrate.[6]

2. Immunoprecipitation for Protein-Protein Interactions

- Objective: To investigate the interaction between ACVR1 and other proteins, such as type II receptors or inhibitory proteins like FKBP1A.[5][6]
- Methodology:
 - Cells (e.g., HEK293 or W20) are transfected with expression vectors for tagged proteins of interest (e.g., Myc-ACVR1, HA-ACVR1IB).[6]
 - After overnight incubation, the cells are switched to serum-free media.[6]
 - Cells are lysed, and the protein of interest is captured from the lysate using an antibody specific to its tag (e.g., anti-Myc antibody).
 - The antibody-protein complex is pulled down using protein A/G-agarose beads.
 - The beads are washed to remove non-specific binding proteins.
 - The co-immunoprecipitated proteins are then eluted and analyzed by Western blotting using antibodies against the suspected interacting partners.

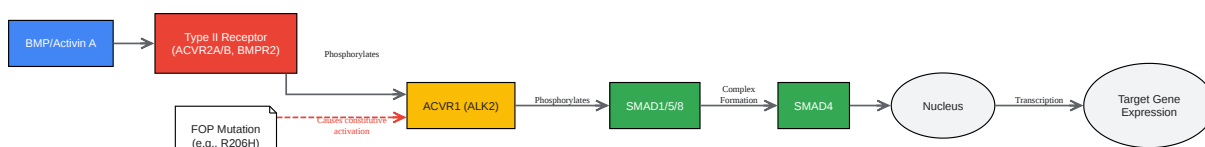
3. Micromass Culture for Chondrogenesis Assays

- Objective: To assess the effect of ACVR1 signaling on chondrogenesis, a key process in heterotopic ossification.[5]

- Methodology:
 - Primary mesenchymal cells are isolated from embryonic chicken limb buds.[5]
 - A high-density cell suspension (micromass) is plated as a small droplet in the center of a culture dish.
 - Cells are allowed to adhere and are then cultured in a chondrogenic medium, which may contain BMPs or other factors to induce differentiation.
 - The cultures are monitored for the formation of cartilage nodules, which can be visualized by staining with Alcian blue.
 - Gene expression analysis of chondrogenic markers can also be performed.

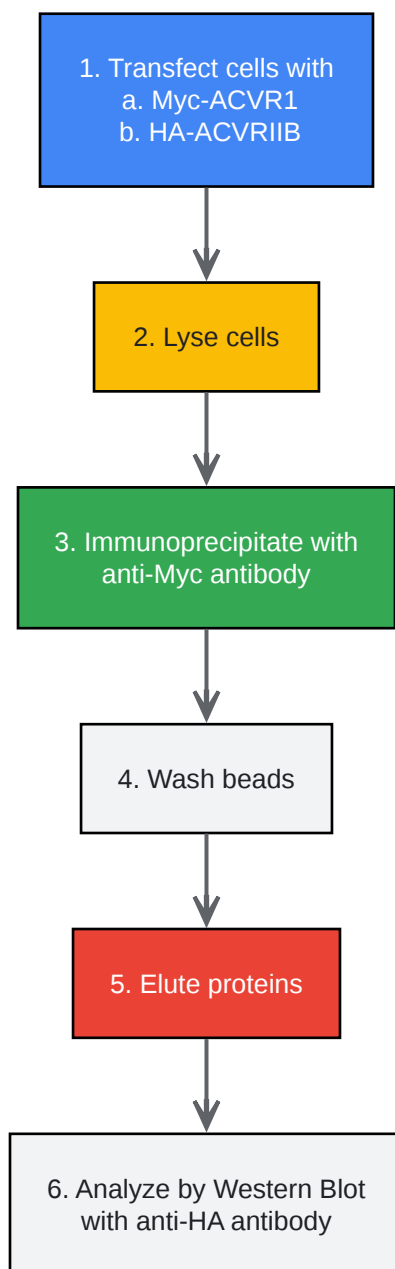
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ACVR1.



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Caption: Canonical ACVR1 signaling pathway.



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Caption: Immunoprecipitation workflow for ACVR1.

This guide provides a foundational understanding of the ACVR1 intellectual property and research landscape. For drug development professionals, a thorough analysis of the patent claims and the evolving scientific understanding of ACVR1's role in disease is paramount for successful therapeutic innovation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the ACVR1 Patent and Intellectual Property Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605279#alc67-patent-and-intellectual-property-landscape\]](https://www.benchchem.com/product/b605279#alc67-patent-and-intellectual-property-landscape)

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